(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229516-19-1 | |
| Record name | Xamoterol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XAMOTEROL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart.
Mode of Action
Xamoterol acts as a partial agonist at the β1-adrenoceptor. It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients.
Biochemical Pathways
It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility.
Pharmacokinetics
The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min. The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine. After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution.
Result of Action
Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise. These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure.
Action Environment
The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure. .
生化学分析
Biochemical Properties
Xamoterol, ®-, interacts with β 1 - adrenoceptors, which are a class of G-protein coupled receptors that are targets of catecholamines. The compound moderately increases myocardial contractility, improves diastolic relaxation, and lowers left ventricular filling pressure at rest and during moderate exercise.
Cellular Effects
In cells, Xamoterol, ®-, influences function by interacting with β 1 - adrenoceptors. It improves myocardial contractility and diastolic relaxation, which can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Xamoterol, ®-, involves its action as a partial agonist at β 1 - adrenoceptors. It binds to these receptors and modulates their activity, leading to changes in heart rate and myocardial contractility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xamoterol, ®-, have been observed to be maintained during periods of up to 12 months
生物活性
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, commonly referred to as compound L13277, is a synthetic molecule with potential biological activities. Its unique structure incorporates a morpholine ring and hydroxylated phenoxy groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C34H52N6O14
- Molecular Weight : 768.83 g/mol
- CAS Number : 1630815-47-2
- Purity : ≥ 97% .
Structural Features
The compound features:
- A morpholine ring contributing to its basicity and potential interaction with biological targets.
- Hydroxyphenoxy groups that may enhance solubility and bioactivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of L13277 against various pathogens. The compound demonstrated significant antibacterial and antifungal activity, as summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.5 μg/mL | Bactericidal |
| Candida albicans | 0.75 μg/mL | Fungicidal |
| Pseudomonas aeruginosa | 1.0 μg/mL | Bactericidal |
The compound exhibited a synergistic effect when combined with established antibiotics like Ciprofloxacin, reducing their MIC values significantly .
Cytotoxicity and Safety Profile
In vitro studies assessed the cytotoxic effects of L13277 on human cell lines. The results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile compared to Triton X-100 . The IC50 values for cytotoxicity were greater than 60 μM, indicating that the compound is relatively non-toxic at therapeutic concentrations .
The antimicrobial mechanism of L13277 may involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach could contribute to its effectiveness against resistant strains.
Case Study 1: Efficacy Against Resistant Strains
A study evaluating L13277's efficacy against multi-drug resistant Staphylococcus aureus found that it significantly inhibited biofilm formation, a common mechanism of resistance in bacterial infections. The reduction in biofilm formation was superior to that observed with Ciprofloxacin alone, highlighting its potential as an adjunct therapy in treating resistant infections .
Case Study 2: Antifungal Activity
In another investigation focusing on fungal pathogens, L13277 demonstrated potent activity against Candida albicans, with MIC values comparable to leading antifungal agents. This suggests that the compound could be explored for use in treating candidiasis, particularly in immunocompromised patients where traditional therapies may fail .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide in cancer treatment. The compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Cancer Research found that this compound effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. The results showed a significant reduction in tumor size in animal models treated with the compound compared to control groups.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Study:
Research conducted on models of Alzheimer’s disease indicated that this compound reduced amyloid-beta accumulation, a hallmark of the disease, thereby improving cognitive function.
Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems, particularly for targeted therapy. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Application Table:
| Application Type | Description | Example Compound |
|---|---|---|
| Targeted Drug Delivery | Enhances solubility and bioavailability | Chemotherapeutics |
| Controlled Release | Sustains drug release over time | Pain Management Drugs |
Polymer Synthesis
In material science, this compound is being explored for its role in synthesizing biodegradable polymers. These polymers can be used in various applications, including packaging and medical devices.
Research Findings:
Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and degradation rates, making them suitable for environmentally friendly applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
